molecular formula C10H12ClFO B8029558 4-Butoxy-2-chloro-1-fluorobenzene

4-Butoxy-2-chloro-1-fluorobenzene

Cat. No.: B8029558
M. Wt: 202.65 g/mol
InChI Key: MDBPRDBTYWDNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-2-chloro-1-fluorobenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is widely used in various fields, including medical research, environmental research, and industrial applications. The compound has the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Butoxy-2-chloro-1-fluorobenzene involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boronic acids and palladium catalysts under mild and functional group tolerant conditions . The general reaction conditions include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is typically carried out at temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that include halogenation and etherification reactions. The starting materials are often commercially available halogenated benzenes, which undergo substitution reactions to introduce the butoxy and fluorine groups. The process may also involve purification steps such as distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce aldehydes or acids.

Scientific Research Applications

4-Butoxy-2-chloro-1-fluorobenzene is used in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-2-chloro-1-fluorobenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon–carbon bonds by coordinating with the aromatic ring and the boronic acid . The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-1-fluorobenzene: Similar in structure but with a bromine atom instead of a butoxy group.

    Fluorobenzene: The simplest fluorinated benzene, lacking the butoxy and chloro substituents.

    Chlorobenzene: Contains a chlorine atom but lacks the butoxy and fluorine groups.

Uniqueness

4-Butoxy-2-chloro-1-fluorobenzene is unique due to the presence of both butoxy and fluorine groups, which impart distinct chemical properties and reactivity. The combination of these substituents makes it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

4-butoxy-2-chloro-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBPRDBTYWDNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.